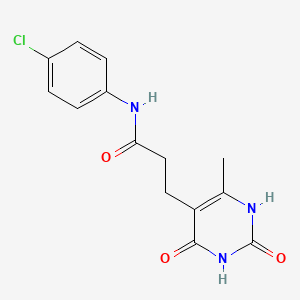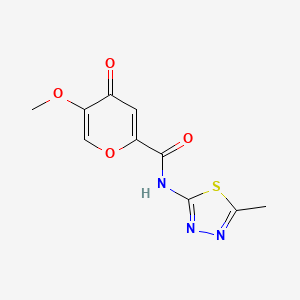![molecular formula C13H13ClN6 B6423112 N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-76-5](/img/structure/B6423112.png)
N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their antitumor activities . They have been designed and synthesized to evaluate their anti-proliferative activities against human cancer cells .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been synthesized for study .科学的研究の応用
EGFR-TK Inhibitors
This compound has been used in the design of new pyrazolo[3,4-d]pyrimidine derivatives that act as EGFR-TK inhibitors . These inhibitors have potential anti-proliferative activity and can inhibit P-glycoprotein .
Anti-Proliferative Activity
The compound has shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . This suggests its potential use in cancer treatment.
P-glycoprotein Inhibition
The compound has demonstrated the ability to inhibit P-glycoprotein . This is significant as P-glycoprotein is often overexpressed in cancer cells and contributes to drug resistance.
CDK2 Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives of this compound have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cytotoxic Activities
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Enzymatic Inhibitory Activity
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests its potential use in the treatment of diseases where CDK2/cyclin A2 is implicated.
Cell Cycle Alteration
The compound has shown a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This suggests its potential use in the treatment of diseases where cell cycle progression is implicated.
Apoptosis Induction
The compound has shown the ability to induce apoptosis in a time-dependent manner . This suggests its potential use in the treatment of diseases where apoptosis is implicated.
作用機序
Target of Action
The primary target of N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription . It is considered a promising target for the treatment of cancers and other diseases .
Mode of Action
This compound directly binds to CDK6, resulting in the suppression of its downstream signaling pathway . This interaction inhibits cell proliferation by blocking cell cycle progression . The compound’s interaction with its target leads to changes in the cell cycle, affecting the cell’s ability to proliferate .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell cycle regulation and transcription . By inhibiting CDK6, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This disruption can have downstream effects on various cellular processes, including DNA replication and cell division .
Pharmacokinetics
These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By blocking cell cycle progression, the compound induces cellular apoptosis . This leads to a decrease in the number of proliferating cells, which can be particularly beneficial in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the compound’s efficacy can be influenced by the chemical environment within the cell .
特性
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRZDRUMWJDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-methyl-6-(methylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)
![N-[(2-chlorophenyl)methyl]-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423055.png)
![N-(4-chlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423063.png)
![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B6423069.png)

![N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423082.png)
![N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6423086.png)


![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)
![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)